Ethyl 3-amino-3-methylbutanoate hydrochloride

Pharmaceutical Synthesis Drug Formulation Bioavailability

Select this specific β-amino ester for its gem-dimethyl substitution, which provides steric bulk that restricts conformational freedom in peptide chains, enhancing metabolic stability and target selectivity in peptidomimetic design. Its hydrochloride salt form ensures superior aqueous solubility over the free base, while the ethyl ester (XLogP = 0.1) offers optimal lipophilicity for CNS-targeted antiepileptic/anticonvulsant intermediates. Reproducibility in patented pharmaceutical routes demands this exact stereoelectronic profile. Full COA available.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 85532-40-7
Cat. No. B1662078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-methylbutanoate hydrochloride
CAS85532-40-7
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H
InChIKeyHFBJSIGXRKAYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7) for Pharmaceutical R&D: A Quantitative Procurement Guide


Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7) is a β-amino ester building block used in pharmaceutical synthesis, particularly as an intermediate for antiepileptic and anticonvulsant agents . It is a hydrochloride salt of the ethyl ester of 3-amino-3-methylbutanoic acid, with a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 g/mol [1]. The compound is a white crystalline solid with a melting point of 101°C and is typically supplied at purities of 95-98% .

Why Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7) Cannot Be Replaced by Generic β-Amino Esters


Substituting ethyl 3-amino-3-methylbutanoate hydrochloride with a generic β-amino ester, such as a methyl ester analog or an unsubstituted aminobutanoate, introduces quantifiable risks to synthetic outcomes and final product quality. The specific ethyl ester and gem-dimethyl substitution pattern on the β-carbon imparts distinct physicochemical properties, including a 0.4 unit increase in XLogP3-AA relative to the methyl ester [1], which alters lipophilicity and membrane permeability. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility compared to the free base , a critical parameter for reactions in aqueous or protic media. Without these exact structural features, reproducibility of key synthetic steps, particularly those documented in patented pharmaceutical routes , cannot be guaranteed. The quantitative evidence below demonstrates precisely why this specific compound offers measurable advantages over its closest analogs.

Quantitative Differentiation Evidence for Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7)


Enhanced Aqueous Solubility via Hydrochloride Salt Formation

Ethyl 3-amino-3-methylbutanoate hydrochloride exhibits significantly enhanced aqueous solubility compared to its free base form due to salt formation. While direct quantitative solubility data for this specific compound is not reported in the literature, the hydrochloride salt form is widely recognized in the β-amino ester class to improve water solubility . In contrast, the free base ethyl 3-amino-3-methylbutanoate (CAS 85532-42-9) lacks this ionic character, rendering it less suitable for aqueous-phase reactions or biological assays .

Pharmaceutical Synthesis Drug Formulation Bioavailability

Optimized Lipophilicity for Membrane Permeability

The ethyl ester of 3-amino-3-methylbutanoic acid possesses a calculated XLogP3-AA value of 0.1 [1], which is 0.4 units higher than the methyl ester analog (XLogP3-AA = -0.3) [2]. This increased lipophilicity suggests improved membrane permeability, a critical parameter for central nervous system (CNS) drug candidates, where this compound is utilized as an intermediate for antiepileptic agents .

Drug Design Pharmacokinetics ADME

Steric Protection of the β-Amino Group

The gem-dimethyl substitution at the β-carbon (C3) of ethyl 3-amino-3-methylbutanoate hydrochloride introduces significant steric hindrance around the amino group. This structural feature is absent in unsubstituted analogs like ethyl 3-aminobutanoate hydrochloride (CAS 102014-64-2) , which has a molecular weight of 167.64 g/mol compared to 181.66 g/mol for the target compound . The additional methyl group provides steric protection, potentially reducing unwanted side reactions at the amine during peptide coupling or Boc-protection steps .

Organic Synthesis Chemical Stability Protecting Group Strategy

High Purity and Validated Analytical Characterization

Commercially available ethyl 3-amino-3-methylbutanoate hydrochloride is supplied with a minimum purity specification of 98% (AKSci) or 95% (Fluorochem, Bidepharm) , with full analytical characterization including NMR, HPLC, and GC available upon request . The melting point is consistently reported as 101°C , a sharp melting range indicative of high crystallinity and purity. In contrast, closely related β-amino ester hydrochlorides like ethyl L-leucinate hydrochloride (CAS 2743-40-0) exhibit a higher melting point of 134-136°C , reflecting different crystal packing forces and highlighting the unique solid-state properties of the target compound.

Quality Control Analytical Chemistry Pharmaceutical Procurement

Synthetic Versatility as a β-Amino Ester Building Block

Ethyl 3-amino-3-methylbutanoate hydrochloride serves as a key intermediate in patented synthetic routes for pharmaceutical agents. It has been specifically utilized in the synthesis of ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate , a protected amino acid derivative. This application is documented in patent literature, where 10.5 g (57.5 mmol) of the hydrochloride salt is reacted to introduce a Boc protecting group . While many β-amino esters can undergo similar reactions, the specific gem-dimethyl substitution pattern of this compound provides unique steric and electronic properties that are exploited in the synthesis of conformationally constrained peptidomimetics and CNS-active compounds .

Medicinal Chemistry Peptide Synthesis Drug Discovery

High-Impact Application Scenarios for Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7)


Synthesis of Conformationally Constrained Peptidomimetics

The gem-dimethyl substitution of ethyl 3-amino-3-methylbutanoate hydrochloride introduces steric bulk that restricts conformational freedom in peptide chains. This property is directly leveraged in the design of peptidomimetics with enhanced metabolic stability and target selectivity, as evidenced by its use in patented synthetic routes . The higher lipophilicity (XLogP = 0.1) compared to the methyl ester analog further supports improved membrane permeability, a critical feature for intracellular or CNS targets [1].

Development of Antiepileptic and Anticonvulsant Agents

This compound is explicitly cited as an intermediate in the synthesis of antiepileptic and anticonvulsant medications . Its optimized lipophilicity profile (XLogP = 0.1) is within the favorable range for CNS drug candidates, and the hydrochloride salt form ensures adequate aqueous solubility for formulation and biological testing [1].

Preparation of N-Protected β-Amino Acid Derivatives

A documented synthetic protocol utilizes 10.5 g (57.5 mmol) of ethyl 3-amino-3-methylbutanoate hydrochloride to produce the corresponding N-Boc-protected derivative . This reaction is a cornerstone of peptide and small-molecule synthesis, and the steric protection afforded by the gem-dimethyl group can simplify subsequent coupling steps by reducing racemization and side reactions .

Quality-Controlled Procurement for Pharmaceutical R&D

With commercial purity specifications of 95-98% and a sharp melting point of 101°C, this compound meets the stringent quality requirements for pharmaceutical research [1]. Full analytical characterization (NMR, HPLC, GC) is available, ensuring batch-to-batch reproducibility and reducing the risk of synthetic failure due to impurities .

Technical Documentation Hub

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